![molecular formula C22H18N2O3 B12482470 4-{[(Z)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12482470.png)
4-{[(Z)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-[(Z)-[(2-hydroxy-3-methylphenyl)methylidene]amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound that features a benzoxazole ring and a phenol group
Preparation Methods
The synthesis of 4-[(Z)-[(2-hydroxy-3-methylphenyl)methylidene]amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with 2-amino-5-methylbenzoxazole under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature to yield the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Scientific Research Applications
4-[(Z)-[(2-hydroxy-3-methylphenyl)methylidene]amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar compounds to 4-[(Z)-[(2-hydroxy-3-methylphenyl)methylidene]amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol include other benzoxazole derivatives and phenol-based compounds. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:
- 2-(2-hydroxyphenyl)benzoxazole
- 2-(2-hydroxy-3-methoxyphenyl)benzoxazole
Properties
Molecular Formula |
C22H18N2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methylphenol |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-9-20-18(10-13)24-22(27-20)17-11-16(7-8-19(17)25)23-12-15-5-3-4-14(2)21(15)26/h3-12,25-26H,1-2H3 |
InChI Key |
QSRMVSDWTPVTRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=CC(=C4O)C)O |
Origin of Product |
United States |
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